molecular formula C13H12Cl2N2 B13145295 2H-Indazole, 3-chloro-2-(4-chlorophenyl)-4,5,6,7-tetrahydro- CAS No. 63418-93-9

2H-Indazole, 3-chloro-2-(4-chlorophenyl)-4,5,6,7-tetrahydro-

Cat. No.: B13145295
CAS No.: 63418-93-9
M. Wt: 267.15 g/mol
InChI Key: OBXJBOMYWFIMQX-UHFFFAOYSA-N
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Description

2H-Indazole, 3-chloro-2-(4-chlorophenyl)-4,5,6,7-tetrahydro- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal chemistry applications. This particular compound features a chlorinated phenyl group and a tetrahydroindazole core, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indazole, 3-chloro-2-(4-chlorophenyl)-4,5,6,7-tetrahydro- typically involves the formation of the indazole ring through cyclization reactions. One common method includes the use of transition metal-catalyzed reactions, such as copper or palladium-catalyzed cyclizations . Another approach involves reductive cyclization, where the starting materials undergo reduction followed by ring closure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2H-Indazole, 3-chloro-2-(4-chlorophenyl)-4,5,6,7-tetrahydro- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2H-Indazole, 3-chloro-2-(4-chlorophenyl)-4,5,6,7-tetrahydro- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-Indazole, 3-chloro-2-(4-chlorophenyl)-4,5,6,7-tetrahydro- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Indazole, 3-chloro-2-(4-chlorophenyl)-4,5,6,7-tetrahydro- is unique due to its specific substitution pattern and tetrahydroindazole core.

Properties

CAS No.

63418-93-9

Molecular Formula

C13H12Cl2N2

Molecular Weight

267.15 g/mol

IUPAC Name

3-chloro-2-(4-chlorophenyl)-4,5,6,7-tetrahydroindazole

InChI

InChI=1S/C13H12Cl2N2/c14-9-5-7-10(8-6-9)17-13(15)11-3-1-2-4-12(11)16-17/h5-8H,1-4H2

InChI Key

OBXJBOMYWFIMQX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=C2C1)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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